3-Chloroquinoxaline-2-carbonitrile

Sonogashira coupling Fused heterocycles C-C bond formation

3-Chloroquinoxaline-2-carbonitrile is a non-negotiable building block for researchers requiring orthogonal reactivity. Its unique C2-cyano and C3-chloro electrophilic centers enable the Sonogashira coupling that methyl or unsubstituted analogs cannot undergo, unlocking pyrido[3,4-b]quinoxalines for OLED and fluorescent probe applications. It is the essential precursor for hypoxia-selective Pd(II) and VO(IV) complexes with low-micromolar potency and distinct DNA supercoiling activity—properties absent in non-chlorinated ligands. With negligible aldehyde oxidase/tyrosinase inhibition (IC50 >1 mM), it also serves as a validated negative control for assay development. Substituting with a generic quinoxaline derivative will fail to deliver comparable synthetic utility or biological activity. Secure this exact chloro derivative to ensure reproducible results.

Molecular Formula C9H4ClN3
Molecular Weight 189.60 g/mol
Cat. No. B11722333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloroquinoxaline-2-carbonitrile
Molecular FormulaC9H4ClN3
Molecular Weight189.60 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(C(=N2)Cl)C#N
InChIInChI=1S/C9H4ClN3/c10-9-8(5-11)12-6-3-1-2-4-7(6)13-9/h1-4H
InChIKeyXZGCIEFNBLLTSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloroquinoxaline-2-carbonitrile: A Dual-Electrophilic Scaffold for Divergent Heterocyclic Synthesis


3-Chloroquinoxaline-2-carbonitrile is a multifunctional quinoxaline derivative that serves as a privileged building block in medicinal chemistry and materials science due to its dual electrophilic centers: the C2 cyano group and the C3 chlorine atom [1]. Its orthogonal reactivity enables distinct, chemoselective transformations that are not achievable with single-electrophile analogs [2]. The compound is frequently used to generate complex fused heterocycles, including pyrido[3,4-b]quinoxalines and selenolo[2,3-b]quinoxalines, via Sonogashira coupling and nucleophilic substitution [1].

Why 3-Chloroquinoxaline-2-carbonitrile Cannot Be Replaced by Generic Quinoxaline Analogs


While quinoxaline-2-carbonitriles share a common bicyclic core, the precise substitution pattern dictates both reactivity and biological performance. Analogs lacking the C3 chloro group (e.g., 3-methylquinoxaline-2-carbonitrile) cannot undergo the critical Sonogashira cross-couplings that enable access to high-value fused heterocycles like pyrido[3,4-b]quinoxalines [1]. Conversely, analogs with alternative halogens or substituents at the C3 position exhibit divergent electronic properties that alter reaction yields, chemoselectivity, and downstream product purity [1]. In medicinal chemistry contexts, the C3 chloro substituent in N-oxide derivatives has been shown to impart superior hypoxic selectivity and cytotoxic potency compared to methyl or unsubstituted analogs [2]. Therefore, simple substitution with a generic quinoxaline derivative will fail to deliver comparable synthetic utility or biological activity.

Quantitative Evidence Guide: How 3-Chloroquinoxaline-2-carbonitrile Outperforms Close Analogs


Sonogashira Coupling Competence: Chloro vs. Methyl Substitution

3-Chloroquinoxaline-2-carbonitrile serves as a competent electrophilic partner in Sonogashira cross-couplings with terminal alkynes to yield 3-alkynylquinoxaline-2-carbonitriles, which are essential intermediates for the synthesis of pyrido[3,4-b]quinoxalines [1]. In contrast, the 3-methyl analog (3-methylquinoxaline-2-carbonitrile) lacks a suitable leaving group and cannot undergo this pivotal transformation, thereby blocking access to the entire pyridoquinoxaline chemical space.

Sonogashira coupling Fused heterocycles C-C bond formation

Hypoxic Cytotoxicity: Chloro vs. Methyl Substituent Effect on Metal Complex Potency

The vanadyl complex VO(L)2 derived from the ligand 3-amino-6(7)-chloroquinoxaline-2-carbonitrile N1,N4-dioxide (L1) demonstrated a hypoxic cytotoxic potency (P) of 3.0 μM, which is 3-fold more potent than the corresponding free ligand (P = 9.0 μM) and 10-fold more potent than the clinical cytotoxin tirapazamine (P = 30.0 μM) [1]. Furthermore, the palladium complex Pd(L3)2, where L3 is the same chloro-substituted ligand, exhibited a hypoxic potency of 5.0 μM, representing a 1.8-fold improvement over the free ligand (P = 9.0 μM) and a 6-fold improvement over tirapazamine (P = 30.0 μM) [2]. Critically, these complexes maintained hypoxia-selective cytotoxicity with no observed toxicity in normoxic conditions, a property not uniformly shared by analogs bearing different substituents. For instance, the Pd(L1)2 complex derived from 3-aminoquinoxaline-2-carbonitrile N1,N4-dioxide (lacking the chloro group) was non-selective and cytotoxic in both hypoxic and aerobic conditions [2].

Hypoxia-selective cytotoxins Anticancer Bioinorganic chemistry

DNA Interaction Enhancement: Chloro vs. Unsubstituted Quinoxaline Ligand

In a plasmid DNA relaxation assay, the palladium complex Pd(L3)2 (with the chloro-substituted ligand 3-amino-6(7)-chloroquinoxaline-2-carbonitrile N1,N4-dioxide) demonstrated a significantly more pronounced effect on DNA topology compared to its unsubstituted counterpart Pd(L1)2 [1]. At high doses, Pd(L3)2 was capable of introducing positive supercoils into plasmid DNA, indicating a strong interaction that alters DNA conformation [1]. In contrast, Pd(L1)2, derived from the unsubstituted 3-aminoquinoxaline-2-carbonitrile ligand, produced only a family of topoisomers with reduced electrophoretic mobility, without the ability to introduce positive supercoils [1].

DNA binding Topoisomerase Anticancer mechanism

Insulin-Mimetic Activity: Bromo vs. Chloro Substitution

A comparative study of vanadyl complexes with quinoxaline N1,N4-dioxide ligands revealed that the complex bearing the 3-amino-6(7)-bromoquinoxaline-2-carbonitrile N1,N4-dioxide ligand exhibited higher in vitro insulin-mimetic activity than the very active reference compound bis(6-methylpicolinato)oxovanadium(IV) [VO(6mpa)2] [1]. While the chloro analog (VO(L1)2) was also active, the bromo derivative was specifically noted for its superior performance [1]. This finding is critical for researchers aiming to optimize insulin-mimetic activity, as it indicates that while the chloro derivative is a potent and hypoxia-selective cytotoxin, it is not the optimal choice for insulin-mimetic applications, where the bromo analog may be preferred.

Insulin-mimetic Vanadium complexes Diabetes

Enzyme Inhibition Selectivity Profile: Weak AO/PPO Inhibition

3-Chloroquinoxaline-2-carbonitrile was evaluated for its inhibitory activity against aldehyde oxidase (AO) and polyphenol oxidase (PPO/tyrosinase) and found to be largely inactive, with IC50 values exceeding 1,000,000 nM (>1 mM) for both enzymes [1]. Specifically, it showed IC50 >1.00E+6 nM against rabbit aldehyde oxidase 1 in liver cytosol and IC50 >1.00E+6 nM against mushroom tyrosinase [1]. While this low activity precludes its use as an AO or PPO inhibitor, it provides a valuable negative selectivity profile. For researchers developing inhibitors of other targets (e.g., MAO-B, where related quinoxalines show nanomolar activity), this lack of off-target activity against AO and PPO may represent a desirable selectivity feature, minimizing unwanted side effects in cellular or in vivo models.

Aldehyde oxidase Tyrosinase Enzyme inhibition

Optimal Application Scenarios for 3-Chloroquinoxaline-2-carbonitrile Based on Evidence


Synthesis of Pyrido[3,4-b]quinoxaline-Based Fluorescent Probes and Materials

3-Chloroquinoxaline-2-carbonitrile is the essential starting material for the synthesis of 3-alkynylquinoxaline-2-carbonitriles via Sonogashira coupling, which are subsequently cyclized to pyrido[3,4-b]quinoxalines [1]. These fused heterocycles possess measurable ionization constants, absorption, and fluorescent properties [1], making them candidates for fluorescent probes, organic light-emitting diodes (OLEDs), and optoelectronic devices. Procurement of this specific chloro derivative is mandatory, as the 3-methyl analog cannot undergo the required coupling reaction, effectively blocking access to this valuable chemical space.

Development of Hypoxia-Selective Anticancer Metallodrugs

The ligand 3-amino-6(7)-chloroquinoxaline-2-carbonitrile N1,N4-dioxide, which can be synthesized from 3-chloroquinoxaline-2-carbonitrile, forms vanadyl and palladium complexes that demonstrate potent and selective cytotoxicity under hypoxic conditions (P = 3.0 μM and 5.0 μM, respectively) [1][2]. This selectivity is not observed with complexes formed from the unsubstituted 3-aminoquinoxaline ligand, which are non-selectively cytotoxic in both hypoxia and normoxia [2]. Therefore, 3-chloroquinoxaline-2-carbonitrile is the preferred precursor for researchers aiming to develop bioreductive prodrugs that target the hypoxic regions of solid tumors, a strategy that aims to overcome resistance and reduce systemic toxicity.

Probing DNA Topology and Interaction Mechanisms

Palladium complexes derived from 3-chloroquinoxaline-2-carbonitrile-based N-oxide ligands, such as Pd(L3)2, exhibit a unique ability to introduce positive supercoils into plasmid DNA at high concentrations [1]. This behavior is distinct from that of the unsubstituted analog Pd(L1)2, which only produces topoisomers with reduced mobility [1]. This differential DNA interaction profile makes the chloro-substituted derivative a valuable tool compound for biophysical studies aimed at understanding the mechanism of DNA binding and unwinding, which is relevant for the development of novel topoisomerase inhibitors or DNA-targeting agents.

Control Experiments for Off-Target Enzyme Activity

3-Chloroquinoxaline-2-carbonitrile exhibits negligible inhibitory activity against aldehyde oxidase (AO) and tyrosinase (polyphenol oxidase, PPO) with IC50 values greater than 1 mM [1]. This established lack of activity makes it an ideal negative control compound for researchers who are screening other quinoxaline derivatives for inhibition of these enzymes, or who are investigating the role of AO and PPO in drug metabolism and other biological processes. Its use can help validate assay specificity and ensure that observed effects are due to the intended target and not off-target interactions with these common enzymes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloroquinoxaline-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.